molecular formula C21H20N4O2 B2910340 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1796970-16-5

2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2910340
CAS No.: 1796970-16-5
M. Wt: 360.417
InChI Key: QFINSLVTNPCDTD-UHFFFAOYSA-N
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Description

2-((1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two privileged pharmacophores: an indole moiety and a nicotinonitrile group, linked through a piperidine-based spacer. The indole scaffold is a fundamental building block in bioactive compounds and is extensively documented in scientific literature for its diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities . The nicotinonitrile (cyanopyridine) component is similarly recognized as a key template in the design of chemotherapeutic agents and kinase inhibitors, with derivatives demonstrating potent antiproliferative effects and the ability to induce apoptosis in various cancer cell lines . The integration of these features into a single molecule suggests potential for targeting a range of enzymes, particularly protein kinases. Researchers can leverage this compound as a key intermediate or a core scaffold for the design and synthesis of novel small-molecule libraries. It is also suitable for use as a standard in analytical method development and as a biochemical tool for probing protein-ligand interactions and cellular signaling pathways. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-14-17-5-3-10-23-21(17)27-18-8-12-24(13-9-18)20(26)15-25-11-7-16-4-1-2-6-19(16)25/h1-7,10-11,18H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFINSLVTNPCDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The acetylated indole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

    Nicotinonitrile Group Introduction: Finally, the piperidine derivative is reacted with nicotinonitrile under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key features of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile with two related compounds from recent literature:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Pharmacokinetic Notes
This compound (Target) C21H19N5O2* ~373.4 g/mol* Nicotinonitrile group, indole acetyl, piperidinyloxy linker Hypothesized kinase inhibition or antiplatelet activity Nitrile may enhance metabolic stability
Compound 2 (from ) C23H24ClN3O7P 536.87 g/mol Benzo[d][1,3]dioxole carboxamido, phosphoric acid salt, ethyl-piperidine linker Platelet aggregation inhibition Improved plasma half-life due to phosphoric acid salt
N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide C23H27N3O2 377.5 g/mol Benzylpiperidinyl, methoxyindole acetamide Not explicitly reported (CNS activity suspected) Methoxy group increases lipophilicity

*Note: Molecular formula and weight for the target compound are derived from structural analysis.

Key Observations:

Nicotinonitrile vs. Carboxamido/Phosphate Groups: The target compound’s nitrile group distinguishes it from Compound 2 (phosphoric acid salt) and the methoxyindole acetamide in . The nitrile’s electron-withdrawing nature may enhance binding to kinases but reduce solubility compared to charged groups like phosphates .

Indole Substitution: The absence of a methoxy group on the indole (vs.

Piperidine Linker : All three compounds share a piperidine core, but substitutions (e.g., benzyl in vs. acetyl-indole in the target) influence conformational flexibility and steric interactions.

Pharmacological and Pharmacokinetic Insights

  • Compound 2 () : Demonstrated potent platelet aggregation inhibition and a prolonged plasma half-life attributed to its phosphoric acid salt formulation. This highlights the importance of solubilizing groups in pharmacokinetic optimization .
  • The methoxy group may enhance blood-brain barrier penetration .
  • Target Compound: The nicotinonitrile group’s metabolic stability (resistant to hydrolysis) could mitigate rapid clearance, but its lower solubility may limit oral bioavailability.

Biological Activity

The compound 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS No. 1796970-16-5) is a complex organic molecule notable for its potential pharmacological properties. Its structure incorporates an indole moiety, a piperidine ring, and a nicotinonitrile group, which may contribute to its biological activity. This article synthesizes available research findings on the biological activities of this compound, highlighting its therapeutic potential across various domains.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2C_{21}H_{20}N_{4}O_{2}, with a molecular weight of 360.4 g/mol. The compound features several functional groups that are known to interact with biological systems, including an indole, which is often associated with diverse bioactivities such as anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the anticancer efficacy of indole-based compounds against human lung cancer cells (A549), demonstrating the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

Indole-containing compounds are also recognized for their antimicrobial properties. The presence of the piperidine and nicotinonitrile moieties in this compound may enhance its activity against bacterial strains. For example, related indole derivatives have shown effectiveness against Gram-positive bacteria, indicating that this compound could possess similar properties .

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective effects. Indole derivatives have been studied for their ability to modulate neurotransmitter systems and exert antioxidant effects, which may protect neuronal cells from oxidative stress and neurodegeneration .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activities may stem from:

  • Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Modulation of apoptosis : Indoles can induce apoptosis through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Indole DerivativesIndole structureAnticancer, Antimicrobial
Piperidine-based CompoundsPiperidine ringNeuroprotective, Antidepressant
Nicotinonitrile DerivativesNicotinonitrile groupAntimicrobial, Anti-inflammatory

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Anticancer Efficacy : A study demonstrated that a series of indole-piperidine hybrids exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and inhibition of cell migration .
  • Antimicrobial Activity : Another investigation found that related indole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their efficacy .

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